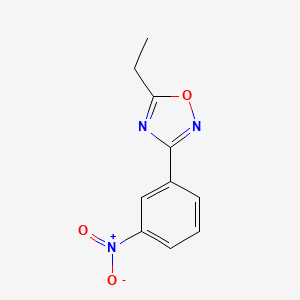

5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

5-ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-9-11-10(12-16-9)7-4-3-5-8(6-7)13(14)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQWRVZHBRBTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674501 | |

| Record name | 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-69-9 | |

| Record name | 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10364-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole"

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This scaffold is considered a valuable pharmacophore due to its remarkable stability and tunable physicochemical properties.[1] Notably, it often serves as a bioisosteric replacement for amide and ester functionalities, a strategy employed to enhance metabolic stability, improve pharmacokinetic profiles, and modulate target selectivity in drug candidates.[1][3] The diverse biological activities associated with 1,2,4-oxadiazole derivatives—including anti-inflammatory, antimicrobial, anticancer, and antiviral properties—underscore their therapeutic potential and drive the development of robust synthetic and analytical methodologies.[1][4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of a specific derivative, This compound , tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, ensuring a reproducible and logically sound process from starting materials to a fully validated final compound.

Part I: A Rational Approach to Synthesis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[2][6][7] This [4+1] atom approach is highly versatile and generally proceeds in high yield.[2] Our synthetic strategy is a two-step process, beginning with the formation of a key amidoxime intermediate followed by the final ring-closing reaction.

Figure 1: High-level synthetic pathway for the target molecule.

Step 1: Synthesis of the Key Intermediate, 3-Nitrobenzamidoxime

The foundational step in this synthesis is the conversion of a nitrile to an amidoxime. This is typically accomplished by reacting the corresponding nitrile with hydroxylamine. For our purpose, we begin with 3-nitrobenzonitrile.

Causality of Experimental Choices:

-

Reactants: 3-Nitrobenzonitrile is the logical precursor as it provides the required 3-nitrophenyl moiety at the C3 position of the oxadiazole. Hydroxylamine hydrochloride is a stable salt of hydroxylamine and is commercially available; it is activated by a base to liberate the free, more nucleophilic hydroxylamine.

-

Base: A base such as triethylamine (TEA) or sodium carbonate is used to neutralize the hydrochloride salt, driving the reaction forward.

-

Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

Experimental Protocol: Synthesis of 3-Nitrobenzamidoxime

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrobenzonitrile (1.0 eq).

-

Reagent Addition: Add ethanol as the solvent, followed by hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) and stir for 16-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting nitrile spot is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Isolation: Add deionized water to the residue, which will precipitate the product. Stir for 30 minutes, then collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove residual impurities. Dry the purified 3-nitrobenzamidoxime under vacuum. The product is typically of sufficient purity for the next step without further purification.

Step 2: One-Pot Acylation and Cyclodehydration to Yield this compound

The final step involves the reaction of the amidoxime intermediate with an acylating agent (propanoic anhydride) followed by an intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. A one-pot procedure using a superbase medium like NaOH/DMSO is highly efficient for this transformation at room temperature.[8][9][10]

Causality of Experimental Choices:

-

Acylating Agent: Propanoic anhydride is chosen to introduce the ethyl group at the C5 position of the oxadiazole ring. It is generally more reactive than the corresponding carboxylic acid.

-

Solvent/Base System: The NaOH/DMSO system serves a dual purpose. DMSO is an aprotic polar solvent that effectively dissolves the reactants, while NaOH acts as a strong base to facilitate both the initial O-acylation of the amidoxime and the subsequent ring-closing dehydration step.[8] This system allows the reaction to proceed efficiently at ambient temperature.[8]

Experimental Protocol: Synthesis of the Target Compound

-

Setup: In a 100 mL round-bottom flask with a magnetic stirrer, dissolve the 3-nitrobenzamidoxime (1.0 eq) from Step 1 in dimethyl sulfoxide (DMSO).

-

Base Addition: To this solution, add powdered sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 15-20 minutes.

-

Acylation & Cyclization: Add propanoic anhydride (1.2 eq) dropwise to the mixture. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the formation of the product by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove DMSO and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.

Part II: Comprehensive Characterization

A self-validating protocol requires rigorous characterization of the final compound to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Figure 2: Logical workflow for the characterization process.

Data Presentation: Expected Analytical Results

The following tables summarize the expected quantitative data for the successful characterization of this compound.[11]

Table 1: Physicochemical and Chromatographic Data

| Parameter | Expected Value | Justification |

| Molecular Formula | C₁₀H₉N₃O₃ | Based on the structure of the target compound.[11] |

| Molecular Weight | 219.20 g/mol | Calculated from the molecular formula.[11] |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| Melting Point | To be determined experimentally | A sharp melting point range indicates high purity. |

| HPLC Purity | >98% | Standard requirement for drug development research. |

| TLC Rf | To be determined experimentally | Dependent on eluent; used for reaction monitoring. |

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks / Shifts | Interpretation |

| ¹H NMR | δ 8.80 (t, 1H), 8.45 (d, 1H), 8.30 (d, 1H), 7.80 (t, 1H), 3.10 (q, 2H), 1.50 (t, 3H) | Aromatic protons of the 3-nitrophenyl group and the quartet/triplet pattern of the C5-ethyl group. |

| ¹³C NMR | δ ~178 (C5), ~168 (C3), ~148 (C-NO₂), ~122-135 (Aromatic C), ~22 (CH₂), ~11 (CH₃) | Resonances for the two oxadiazole carbons, the nitrophenyl carbons, and the ethyl group carbons. |

| FT-IR (cm⁻¹) | ~1580 (C=N), ~1530 & ~1350 (asymm/symm NO₂ stretch), ~1250 (N-O) | Characteristic vibrational modes for the oxadiazole ring and the nitro functional group. |

| Mass Spec (EI) | m/z 219 [M]⁺ | The molecular ion peak corresponding to the compound's molecular weight. |

Step-by-Step Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve ~5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expertise: The distinct electronic environments of the aromatic protons on the 3-nitrophenyl ring and the characteristic upfield signals of the ethyl group provide unambiguous structural confirmation. DMSO-d₆ is a good choice if solubility in CDCl₃ is limited.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Protocol: Obtain the IR spectrum of the solid sample using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Expertise: This technique is crucial for confirming the presence of key functional groups. The strong, sharp bands corresponding to the nitro group (NO₂) stretches are particularly diagnostic and confirm its incorporation.

3. Mass Spectrometry (MS)

-

Protocol: Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Expertise: Mass spectrometry provides the definitive molecular weight of the synthesized compound. The observation of the molecular ion peak [M]⁺ at m/z 219 validates the overall atomic composition.

4. High-Performance Liquid Chromatography (HPLC)

-

Protocol:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at ~1 mg/mL.

-

Use a C18 reverse-phase column.

-

Employ a mobile phase gradient, for example, starting with 40% acetonitrile in water and ramping to 95% acetonitrile over 10 minutes.

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.

-

-

Trustworthiness: HPLC is the gold standard for assessing the purity of a compound. A single, sharp peak with an area percentage greater than 98% provides high confidence in the sample's purity, a critical parameter for any subsequent biological testing.

Conclusion

This guide outlines a robust and scientifically-grounded pathway for the synthesis and comprehensive characterization of this compound. By detailing not only the experimental steps but also the underlying rationale, this document serves as a practical tool for researchers in medicinal chemistry and drug development. The successful application of this multi-step synthesis, coupled with rigorous spectroscopic and chromatographic validation, will yield a high-purity compound suitable for further investigation in discovery programs.

References

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C10H9N3O3 | CID 46738850 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physicochemical properties of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole"

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

For correspondence: Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazole heterocycle is a cornerstone scaffold in modern medicinal chemistry, valued for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities.[1] This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, this compound. Due to the limited availability of direct experimental data for this exact molecule, this document establishes a predicted property profile based on structurally analogous compounds and outlines detailed, field-proven methodologies for its empirical determination and characterization. We delve into the rationale behind experimental design for synthesis, structural elucidation, and the assessment of key drug-like properties such as solubility and lipophilicity. Furthermore, this guide integrates computational approaches and discusses the profound implications of these physicochemical characteristics on the drug development lifecycle. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand, synthesize, and evaluate this promising chemical entity.

Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2] Its prevalence in drug discovery is not accidental; the ring system is exceptionally stable under a wide range of chemical and biological conditions, a trait that contributes to favorable metabolic profiles in potential drug candidates.[3] The arrangement of nitrogen and oxygen atoms allows for a variety of non-covalent interactions with biological targets like enzymes and receptors, while its overall electronic nature makes it an effective bioisosteric replacement for esters and amides, improving pharmacokinetic properties such as oral bioavailability.[3] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[2][3] The subject of this guide, this compound, combines this privileged scaffold with substituents—an ethyl group and a 3-nitrophenyl moiety—that are expected to modulate its physicochemical and biological profile significantly.

Subject Compound Profile: this compound

This section details the fundamental structural and chemical information for the target compound.

Structure:

Table 1: Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₉N₃O₃ | PubChem[4] |

| Molecular Weight | 219.20 g/mol | PubChem[4] |

| Canonical SMILES | CCC1=NOC(=N1)C2=CC(=CC=C2)--INVALID-LINK--[O-] | PubChem[4] |

Predicted Physicochemical Properties

In the absence of direct experimental data, the following properties are predicted based on computational models and data from structurally similar analogs, such as the positional isomer 5-Ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.[5] These values serve as essential benchmarks for guiding experimental design.

Table 2: Predicted Physicochemical Parameters

| Parameter | Predicted Value | Rationale & Significance in Drug Development |

| Melting Point (°C) | 130 - 145 | A defined melting point is a primary indicator of purity. The predicted range is based on related compounds like N-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazol-5-amine (131–133 °C).[3] |

| cLogP | ~2.5 - 3.0 | The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. This range suggests good membrane permeability, a key factor for oral absorption. |

| Topological Polar Surface Area (TPSA) | ~75 - 85 Ų | TPSA is a strong predictor of drug transport properties. A value under 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can enhance membrane permeability. |

| Hydrogen Bond Acceptors | 5 (3 from nitro, 2 from oxadiazole) | Hydrogen bond acceptors are crucial for target binding and solubility. |

| Aqueous Solubility | Low to Moderate | The aromatic nature and nitro group suggest limited aqueous solubility, which must be experimentally verified and potentially improved for drug delivery. |

Methodologies for Experimental Determination & Characterization

To move from prediction to empirical fact, a logical workflow of synthesis, purification, and characterization is required. The following protocols are designed to be self-validating, where the output of one technique confirms the findings of another.

Synthesis and Purification Workflow

The most common and efficient synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This is typically achieved by reacting an amidoxime with a carboxylic acid derivative.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Acylation: To a solution of 3-nitrobenzamidoxime (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA) (1.2 eq). Slowly add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Rationale: The amidoxime acts as the nucleophile. TEA is a non-nucleophilic base used to quench the HCl byproduct generated from the acyl chloride, driving the reaction forward.

-

-

Cyclodehydration: Once the acylation is complete, the solvent can be removed under reduced pressure. The resulting crude O-acyl intermediate is then dissolved in a high-boiling point solvent like toluene or xylene and heated to reflux (or subjected to microwave irradiation at ~120 °C) for 2-10 hours.

-

Rationale: Thermal energy promotes the intramolecular cyclization and dehydration, which is the key ring-forming step. Microwave synthesis can significantly reduce reaction times.[2]

-

-

Workup and Purification: After cooling, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound.

Integrated Structural Elucidation

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized compound.

Caption: A self-validating workflow for compound characterization.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | Multiplets in the aromatic region (δ 7.5-8.5 ppm); A quartet for the -CH₂- group (δ ~3.0 ppm); A triplet for the -CH₃ group (δ ~1.4 ppm). | The distinct splitting patterns and chemical shifts will confirm the connectivity of the ethyl group and the substitution pattern on the nitrophenyl ring. |

| ¹³C NMR (CDCl₃, 100 MHz) | Resonances for two distinct C=N bonds of the oxadiazole ring (δ ~160-175 ppm); Aromatic carbon signals; Aliphatic signals for the ethyl group. | Confirms the carbon framework, including the key heterocyclic carbons. |

| Mass Spec (ESI+) | [M+H]⁺ ion at m/z ≈ 220.06 | Provides definitive confirmation of the molecular weight, matching the molecular formula C₁₀H₉N₃O₃. |

| FT-IR (KBr, cm⁻¹) | Strong absorbances at ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric -NO₂ stretch); Bands at ~1600 cm⁻¹ (C=N stretch); Bands at ~1200 cm⁻¹ (C-O-C stretch). | Confirms the presence of critical functional groups, particularly the nitro group and the oxadiazole ring system. |

Key Physicochemical Assays

Protocol: Melting Point Determination

-

A small amount of the purified, crystalline solid is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid is liquefied is recorded.

-

Rationale: A sharp melting range (e.g., < 2 °C) is a strong indicator of high purity.

-

Protocol: Kinetic Aqueous Solubility (Nephelometry)

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Using a liquid handling system, perform serial dilutions of the stock solution into phosphate-buffered saline (PBS, pH 7.4).

-

Allow the solutions to equilibrate for 1-2 hours at room temperature.

-

Measure the turbidity of each solution using a nephelometer. The point at which precipitation is first observed indicates the kinetic solubility limit.

-

Rationale: This high-throughput method simulates the conditions after rapid dilution of a compound in the bloodstream, providing a physiologically relevant measure of solubility critical for early-stage drug discovery.

-

Protocol: Lipophilicity (Shake-Flask Method for LogP)

-

Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

-

Add an equal volume of water that has been pre-saturated with n-octanol.

-

The biphasic mixture is shaken vigorously for 1 hour to allow for partitioning, then centrifuged to separate the layers.

-

The concentration of the compound in both the aqueous and octanol layers is determined using UV-Vis spectroscopy or HPLC.

-

LogP is calculated as: Log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

-

Rationale: This classic method provides a direct measure of the compound's partitioning between a nonpolar (octanol) and polar (water) phase, which is fundamental to predicting its absorption and distribution characteristics.

-

Computational Modeling in Property Prediction

Modern drug development leverages computational chemistry to predict properties before synthesis, saving time and resources. Techniques like Density Functional Theory (DFT) can provide valuable insights.[6]

-

Geometry Optimization: DFT calculations can predict the most stable 3D conformation of the molecule.

-

Electronic Properties: The calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can help predict the molecule's reactivity and stability.

-

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models use computed physicochemical properties (like those in Table 2) to predict biological activities against various targets.[7]

Relevance in Drug Development and Future Directions

The physicochemical properties of this compound are intrinsically linked to its potential as a therapeutic agent.

-

ADME Profile: The predicted moderate lipophilicity and TPSA suggest the compound may have good oral absorption and cell permeability. However, its low predicted aqueous solubility could be a limiting factor, potentially requiring formulation strategies to improve bioavailability.

-

Therapeutic Potential: The presence of the nitrophenyl group is significant. Nitroaromatic compounds are known to possess a wide range of biological activities, including antibacterial and anticancer properties.[8] The 1,3,4-oxadiazole class (a close isomer) has shown promise as inhibitors of enzymes like peptide deformylase in bacteria and VEGFR2 in cancer pathways.[6][9] It is plausible that this compound could be explored for similar activities. Future work should focus on screening this compound against a panel of cancer cell lines and bacterial strains to determine its biological activity profile.

Conclusion

This compound is a compound of significant interest, built upon the robust and versatile 1,2,4-oxadiazole scaffold. While direct experimental data remains to be published, a robust predictive profile can be constructed based on established chemical principles and data from analogous structures. This guide provides the necessary framework for its synthesis, purification, and comprehensive physicochemical characterization. The detailed methodologies herein offer a clear and logical path for researchers to empirically determine the properties of this molecule, paving the way for the exploration of its potential biological activities and its future in the landscape of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C10H9N3O3 | CID 46738850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Foreword: Charting a Course for Mechanistic Discovery

In the landscape of contemporary drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a "privileged structure," a testament to its versatile bioisosteric properties and its presence in a wide array of biologically active compounds.[1][2] This guide delves into the hypothetical mechanism of action of a specific, yet under-characterized derivative: 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole. While direct empirical data for this compound is sparse[3], a wealth of information on analogous structures allows for a scientifically grounded exploration of its potential biological targets and pathways. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for initiating a research program aimed at elucidating the precise mechanism of this promising molecule. By synthesizing existing knowledge with a proposed investigational workflow, we aim to bridge the gap between chemical structure and biological function.

The 1,2,4-Oxadiazole Core: A Foundation of Versatile Pharmacology

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability, and its ability to act as a bioisostere for ester and amide functionalities.[4] This has led to the development of numerous 1,2,4-oxadiazole derivatives with a broad spectrum of pharmacological activities.[1][2]

Established Biological Activities of 1,2,4-Oxadiazole Derivatives

The therapeutic potential of this scaffold is underscored by the diverse range of biological targets modulated by its derivatives. A summary of these activities is presented below:

| Therapeutic Area | Target/Mechanism | Example Activity |

| Neurodegenerative Diseases | Inhibition of cholinesterases (AChE and BChE) | Several 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in the management of Alzheimer's disease.[4][5] |

| Oncology | Inhibition of kinases (e.g., EGFR, RET), histone deacetylases (HDACs), and STAT3 | Derivatives have been developed as inhibitors of critical cell signaling proteins, showcasing their potential as anticancer agents.[4][6] |

| Infectious Diseases | Antifungal and antibacterial activity | The 1,2,4-oxadiazole nucleus has been incorporated into compounds with significant activity against various fungal and bacterial strains.[7][8] |

| Metabolic Disorders | Inhibition of α-amylase and α-glucosidase | Certain derivatives have shown potent inhibition of enzymes involved in carbohydrate metabolism, suggesting a role in diabetes management.[9] |

| Inflammatory Conditions | General anti-inflammatory effects | A number of 1,3,4-oxadiazole derivatives (a related isomer) have demonstrated significant anti-inflammatory properties in preclinical models.[10][11] |

Structural Dissection and Mechanistic Hypothesis for this compound

The specific substituents on the 1,2,4-oxadiazole ring are critical determinants of its biological activity. In the case of this compound, two key features guide our mechanistic hypotheses: the 5-ethyl group and the 3-(3-nitrophenyl) moiety.

-

The 5-Ethyl Group: This small alkyl group is likely to influence the compound's lipophilicity, potentially enhancing its ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.

-

The 3-(3-nitrophenyl) Moiety: The presence of a nitro group on the phenyl ring is particularly noteworthy. Nitroaromatic compounds are known to be bio-reducible and can participate in a variety of biological processes. Furthermore, the substitution pattern on the phenyl ring can dictate binding selectivity.

Based on these structural features and the known activities of related compounds, we propose the following primary hypothesis:

Primary Hypothesis: this compound acts as an inhibitor of a key enzyme involved in cellular signaling or metabolism.

The broad inhibitory profile of the 1,2,4-oxadiazole scaffold suggests that an unbiased screening approach would be most effective in identifying the specific target.

A Proposed Experimental Workflow for Mechanistic Elucidation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended. This workflow is designed to be self-validating at each stage, ensuring a high degree of scientific rigor.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Phase 1: Initial Target Identification

-

High-Throughput Screening (HTS):

-

Objective: To identify potential enzyme targets from a broad, unbiased panel.

-

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Utilize a commercial HTS service to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases, phosphatases, proteases, and other common drug targets.

-

Identify "hits" as targets exhibiting significant inhibition (e.g., >50%) in the primary screen.

-

-

-

Phenotypic Screening:

-

Objective: To identify cellular processes affected by the compound.

-

Protocol:

-

Screen the compound against a panel of human cancer cell lines (e.g., the NCI-60 panel) to determine its anti-proliferative activity.

-

Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

-

Analyze the pattern of activity to generate hypotheses about the mechanism (e.g., COMPARE analysis).

-

-

Phase 2: In Vitro Validation

-

IC50 Determination:

-

Objective: To quantify the inhibitory potency of the compound against the identified "hits."

-

Protocol:

-

Perform dose-response assays for each validated hit from the HTS.

-

Incubate the target enzyme with a range of concentrations of the compound.

-

Measure enzyme activity using a suitable substrate (e.g., a fluorescent or luminescent substrate).

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

-

Direct Binding Assays:

-

Objective: To confirm a direct physical interaction between the compound and the target protein.

-

Protocol (Surface Plasmon Resonance - SPR):

-

Immobilize the purified target protein on a sensor chip.

-

Flow a series of concentrations of the compound over the chip.

-

Measure the change in the refractive index at the surface, which is proportional to the binding.

-

Analyze the binding kinetics to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD).

-

-

Hypothesized Signaling Pathway and Conclusion

Assuming, for illustrative purposes, that the screening and validation workflow identifies a specific kinase, such as a receptor tyrosine kinase (RTK), as a primary target, the hypothesized signaling pathway could be visualized as follows:

Caption: Hypothesized inhibition of an RTK signaling pathway.

In this scenario, this compound would bind to the RTK, preventing its activation and downstream signaling through the PI3K/Akt/mTOR pathway, ultimately leading to a reduction in cell proliferation and survival. This hypothesis would then be rigorously tested through the cellular mechanism and in vivo confirmation phases of the proposed workflow.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. This compound | C10H9N3O3 | CID 46738850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

"biological activity of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole"

An In-depth Technical Guide on the Prospective Biological Activity of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a prospective analysis of the potential biological activity of a novel derivative, this compound. While specific experimental data for this compound is not yet available in the public domain, this document synthesizes existing knowledge on structurally related nitrophenyl-substituted oxadiazoles to propose a likely biological activity profile and to provide detailed experimental workflows for its investigation. The primary focus is on the hypothesized antiproliferative and cytotoxic effects against cancer cells, a common therapeutic target for this class of compounds.[3] This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar 1,2,4-oxadiazole derivatives.

Introduction: The 1,2,4-Oxadiazole Core in Drug Discovery

The five-membered 1,2,4-oxadiazole ring is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] This has led to its incorporation into a multitude of biologically active molecules. The presence of a nitro group on a phenyl ring attached to a heterocyclic core is a common feature in compounds with demonstrated cytotoxic and antimicrobial activities.[3][4][5] Specifically, the meta-position of the nitro group has been noted as favorable for certain biological activities in related heterocyclic structures.[1] Therefore, this compound is a compound of significant interest for biological evaluation.

Proposed Synthesis of this compound

A plausible and efficient synthesis of the title compound can be designed based on established methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[1] A common and effective route involves the cyclization of an amidoxime with a carboxylic acid derivative. In this proposed synthesis, 3-nitrobenzaldehyde would be converted to the corresponding amidoxime, which is then reacted with propanoic anhydride or propionyl chloride to yield the target molecule.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and confirmation of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols and provides in-depth analysis of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of organic spectroscopy and supported by authoritative literature.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core, a versatile scaffold in medicinal chemistry known for a wide range of biological activities.[1] The structural confirmation of such novel compounds is a critical step in the synthesis and drug discovery process, ensuring the integrity of the molecule for further biological evaluation. Spectroscopic analysis is the cornerstone of this confirmation, providing a detailed "fingerprint" of the molecule's atomic and molecular structure. This guide will walk through the acquisition and interpretation of the key spectroscopic data for the title compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

A. Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

2. Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

3. Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between pulses.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.[3]

References

A Technical Guide to the Solubility and Stability of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Prepared by: Senior Application Scientist, Advanced Chemical Development

Introduction

In the landscape of modern drug discovery, the physicochemical properties of candidate molecules are paramount determinants of their ultimate success. Among these, solubility and stability form the bedrock of a viable therapeutic agent, governing everything from bioavailability to shelf-life. This guide provides an in-depth technical examination of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole, a molecule that embodies a confluence of structural motifs with significant implications for its behavior in pharmaceutical development.

This compound integrates three key structural features:

-

A 1,2,4-oxadiazole ring : A five-membered heterocycle often employed in medicinal chemistry as a bioisosteric replacement for esters and amides to improve metabolic stability and pharmacokinetic profiles.[1][2]

-

A 3-nitrophenyl group : The presence of a nitroaromatic system, characterized by the strong electron-withdrawing nature of the nitro group, which significantly influences the molecule's electronic properties, reactivity, and stability.[3][4]

-

An ethyl substituent : A small alkyl group that modulates the molecule's lipophilicity and steric profile.

Understanding the interplay of these components is not merely an academic exercise; it is a critical necessity for predicting the molecule's performance, designing appropriate formulation strategies, and establishing a robust development pathway. This document moves beyond a simple recitation of facts to explain the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the molecule's intrinsic properties and provide validated, step-by-step protocols for the empirical determination of its solubility and stability profiles.

Section 1: Physicochemical Profile and Structural Analysis

A foundational analysis of a compound's structure provides predictive power, allowing scientists to anticipate challenges and design intelligent experiments. The properties of this compound are dictated by the unique contributions of its constituent parts.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₃ | PubChem CID: 46738850[5] |

| Molecular Weight | 219.20 g/mol | PubChem CID: 46738850[5] |

| IUPAC Name | This compound | PubChem CID: 46738850[5] |

1.1 The 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a cornerstone of this molecule's design. As a heterocyclic aromatic system, it offers several advantages:

-

Metabolic Stability : The oxadiazole ring is generally resistant to metabolic degradation, making it an attractive scaffold in drug design.[1] Its thermal and chemical resistance is a known asset.[1]

-

Bioisosterism : It frequently serves as a replacement for ester or amide groups, which are more susceptible to hydrolysis. This substitution can enhance a drug's half-life and oral bioavailability.

-

Molecular Interactions : The nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors.[1]

Theoretical studies on oxadiazole isomers suggest that their relative stability varies, which can influence synthesis and degradation pathways.[6][7]

1.2 The 3-Nitrophenyl Moiety

The nitrophenyl group is the most chemically significant feature influencing the molecule's stability.

-

Electronic Effects : The nitro group is a powerful electron-withdrawing group. This property, combined with the stability of the benzene ring, renders nitroaromatic compounds highly resistant to oxidative degradation.[3][4] This intrinsic stability is a key reason for their widespread use in various industrial applications, including explosives and pesticides.[3][4]

-

Degradation and Toxicity Concerns : While stable against oxidation, the nitro group is susceptible to reduction. This can occur under certain biological or environmental conditions, potentially forming carcinogenic aromatic amines.[3][4] This represents a potential liability that must be monitored during development.

-

Photostability : Nitroaromatic compounds are often susceptible to photolytic degradation. This necessitates careful handling and specific testing protocols (ICH Q1B) to ensure stability under light exposure.

1.3 The 5-Ethyl Group

The ethyl group at the 5-position of the oxadiazole ring primarily influences the molecule's lipophilicity. Its presence will generally increase the compound's affinity for non-polar environments, which can impact both solubility in aqueous and organic media and its ability to cross biological membranes.

Section 2: Comprehensive Solubility Assessment

Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must dissolve in the gastrointestinal tract to be absorbed into circulation. We distinguish between two key types of solubility measurements that serve different purposes in the development pipeline.[8]

-

Kinetic Solubility : Measures the concentration of a compound when it first precipitates from an aqueous solution that has been rapidly diluted from a high-concentration organic stock (typically DMSO). It is a high-throughput method used in early discovery to quickly flag compounds with potential solubility issues.[9]

-

Thermodynamic Solubility : Represents the true equilibrium concentration of a compound in a saturated solution. This is a more time-consuming but accurate measurement, essential for pre-formulation and understanding in-vivo behavior.[8]

Workflow for Solubility Assessment

Caption: Workflow for solubility testing from early discovery to pre-clinical development.

Protocol 1: Kinetic Solubility Determination (Nephelometry)

Causality: This protocol is designed for speed and high-throughput screening. It mimics the process of diluting a DMSO stock solution into an aqueous buffer for a biological assay. By detecting the point of precipitation via light scattering (nephelometry), we can rapidly identify compounds that may fall out of solution under typical assay conditions, saving valuable time and resources.[9]

Methodology:

-

Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare aqueous phosphate-buffered saline (PBS), pH 7.4.

-

Serial Dilution : In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer : Using a liquid handler, rapidly dispense 5 µL of each DMSO dilution into a 96-well microplate containing 245 µL of PBS per well. This maintains a constant final DMSO concentration of 2%.

-

Incubation : Allow the plate to incubate at room temperature for 2 hours, protected from light.

-

Measurement : Measure the turbidity (light scattering) of each well using a nephelometer.

-

Analysis : The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic (Equilibrium) pH-Dependent Solubility

Causality: This method determines the true, equilibrium solubility of the crystalline compound, which is critical for biopharmaceutical classification (BCS) and predicting oral absorption.[10][11] Testing across a pH range of 1.2 to 6.8 is mandated by regulatory agencies to simulate the pH environment throughout the gastrointestinal tract.[11]

Methodology:

-

Buffer Preparation : Prepare three buffered solutions: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). All buffers should be pre-warmed to 37 ± 1 °C.

-

Sample Addition : Add an excess amount of solid, crystalline this compound to separate vials containing each buffer. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration : Seal the vials and place them in a shaking incubator at 37 °C. The system should be agitated for a sufficient duration to reach equilibrium. It is crucial to prove that equilibrium has been reached by sampling at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent (e.g., within 5%).[10]

-

Sample Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm PVDF filter to remove any undissolved solid.

-

Quantification : Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

pH Verification : Measure and report the final pH of each solution after the experiment.

Data Presentation:

| pH | Temperature (°C) | Equilibrium Time (h) | Solubility (mg/mL) | Solubility (µM) |

| 1.2 | 37 | 48 | Experimental Value | Calculated Value |

| 4.5 | 37 | 48 | Experimental Value | Calculated Value |

| 6.8 | 37 | 48 | Experimental Value | Calculated Value |

Section 3: Rigorous Stability Evaluation

Stability testing is a non-negotiable component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[12] The protocols are guided by the International Council for Harmonisation (ICH) guidelines.[13][14]

Workflow for Stability Assessment

Caption: Workflow for stability testing, from initial stress tests to formal ICH studies.

Protocol 3: Forced Degradation (Stress Testing)

Causality: The purpose of stress testing is to intentionally degrade the sample to identify likely degradation products and establish the "stability-indicating" nature of the analytical method.[15] This ensures the method can separate the intact drug from any degradants that might form under storage conditions. Given the nitroaromatic moiety, particular attention should be paid to photolytic and reductive stress.

Methodology:

-

Sample Preparation : Prepare solutions of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis : Add 0.1 N HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis : Add 0.1 N NaOH and hold at room temperature for 24 hours.

-

Oxidative Degradation : Add 3% H₂O₂ and hold at room temperature for 24 hours. The electron-withdrawing nitro group is expected to confer high resistance to oxidation.[3][4]

-

Thermal Degradation : Store the solid compound and the solution at 80 °C for 48 hours.

-

Photostability : Expose the solid compound and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

-

Analysis : For each condition, neutralize the sample if necessary, dilute to a suitable concentration, and analyze by HPLC-UV/MS to determine the percentage of degradation and identify the mass of any new peaks.

Protocol 4: ICH-Compliant Stability Testing

Causality: This formal study is required by regulatory agencies to establish the re-test period (for a drug substance) or shelf-life (for a drug product) and recommend storage conditions.[12][13] The conditions used simulate storage in different climatic zones.[16]

Methodology:

-

Batch Selection : Use at least three primary batches of the drug substance, manufactured at a minimum of pilot scale.[14]

-

Packaging : Package the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[14]

-

Storage Conditions :

-

Long-Term : 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated : 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency : For long-term studies, pull samples and test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[16]

-

Tests : At each time point, the substance should be tested for attributes susceptible to change, including:

-

Assay (potency)

-

Appearance

-

Degradation products (purity)

-

Data Presentation:

| Condition | Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 25°C/60% RH | 0 | Initial Value | Initial Value | Initial Spec |

| 3 | Experimental Value | Experimental Value | Pass/Fail | |

| 6 | Experimental Value | Experimental Value | Pass/Fail | |

| 40°C/75% RH | 0 | Initial Value | Initial Value | Initial Spec |

| 3 | Experimental Value | Experimental Value | Pass/Fail | |

| 6 | Experimental Value | Experimental Value | Pass/Fail |

Section 4: Data Interpretation and Predictive Insights

The experimental data derived from these protocols must be interpreted in the context of the molecule's inherent structure.

-

Expected Solubility Profile : Given the lipophilic ethyl group and the aromatic rings, the intrinsic aqueous solubility of the free base is expected to be low. The molecule lacks readily ionizable groups, so its solubility is not anticipated to change dramatically across the physiological pH range. If the thermodynamic solubility is poor (e.g., resulting in a dose:solubility volume > 250 mL), formulation strategies such as amorphous solid dispersions or salt formation (if a suitable handle could be introduced) would need to be considered.

-

Expected Stability Profile : The compound is predicted to be highly stable to oxidative stress due to the deactivating effect of the nitro group on the aromatic ring.[3][4] The 1,2,4-oxadiazole ring is also known to be chemically robust.[1] The primary stability liabilities are likely to be photolytic degradation, a known issue for nitroaromatic compounds, and potential hydrolysis under harsh basic conditions. Any significant degradation observed under accelerated conditions (40 °C/75% RH) would be a warning sign, potentially indicating a shorter shelf-life or the need for refrigerated storage.

Conclusion

This compound is a compound whose physicochemical profile is a direct consequence of its composite structure. The stability imparted by the oxadiazole and nitroaromatic rings is a significant asset, while potential liabilities related to low aqueous solubility and photostability must be proactively addressed. The systematic application of the kinetic, thermodynamic, and stability-indicating protocols detailed in this guide is not simply a data-gathering exercise. It is a self-validating system that provides the critical insights needed to make informed decisions, mitigate risks, and successfully advance a promising chemical entity through the rigorous pipeline of drug development.

References

- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. This compound | C10H9N3O3 | CID 46738850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 7. scirp.org [scirp.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. who.int [who.int]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. precisionstabilitystorage.com [precisionstabilitystorage.com]

- 14. Ich guideline for stability testing | PPTX [slideshare.net]

- 15. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Toxicological Evaluation Strategy for 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide

Abstract

5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole is a distinct chemical entity for which no public toxicological data currently exists. This guide provides a comprehensive, forward-looking strategy for the systematic evaluation of its toxicological profile. Given its structural features—specifically the presence of a nitroaromatic moiety and an oxadiazole heterocycle—a scientifically rigorous, multi-phase approach is warranted. This document is structured not as a report of existing data, but as an expert-driven roadmap for generating a robust safety profile. We will outline a sequence of in silico, in vitro, and in vivo assays, explaining the scientific rationale behind each experimental choice. The protocols described are grounded in internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, ensuring data integrity and regulatory acceptance. The central hypothesis, derived from its chemical structure, is that the primary toxicological concern will be genotoxicity mediated by the metabolic reduction of the nitrophenyl group.

Physicochemical Properties and Structural Alerts

A thorough understanding of a compound's physicochemical properties is the foundation of its toxicological assessment. These properties govern its absorption, distribution, metabolism, and excretion (ADME), and thus its potential for interaction with biological systems.

Compound Identity

The fundamental properties of this compound are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₉N₃O₃ | PubChem[1] |

| Molecular Weight | 219.20 g/mol | PubChem[1] |

| CAS Number | Not Available | - |

| PubChem CID | 46738850 | PubChem[1] |

| Canonical SMILES | CCC1=NC(=NO1)C2=CC(=CC=C2)--INVALID-LINK--[O-] | PubChem[1] |

| Predicted LogP | 2.3 - 2.8 (Consensus) | - |

| Predicted Solubility | Low in water | - |

Structural Analysis and Toxicological Implications

The molecule contains two key structural motifs, or "toxicophores," that are critical in predicting its toxicological profile:

-

Nitrophenyl Group: Nitroaromatic compounds are a well-documented class of chemicals with significant toxicological potential.[2] Many are known to be mutagenic and carcinogenic.[3][4] Their toxicity is often initiated by the enzymatic reduction of the nitro group (—NO₂) to form highly reactive intermediates, such as nitroso (—NO) and hydroxylamino (—NHOH) derivatives.[5] These intermediates can form covalent adducts with DNA and cellular proteins, leading to genotoxicity and cytotoxicity.[5] This feature is a primary structural alert for mutagenicity.

-

1,2,4-Oxadiazole Ring: The oxadiazole ring is a bioisostere for ester and amide groups and is common in medicinal chemistry.[6][7] While often metabolically stable, the ring system can influence the overall ADME profile of the molecule.[8] Some in silico studies on other substituted oxadiazoles have flagged potential for hepatotoxicity and mutagenicity, indicating that the core itself is not entirely inert and its toxicological contribution must be considered in context with its substituents.[9]

Phase 1: In Silico Toxicological Prediction

Before embarking on resource-intensive laboratory experiments, a comprehensive in silico assessment is the logical first step. Using Quantitative Structure-Toxicity Relationship (QSTR) models, we can predict a range of toxicological endpoints.[10] This provides a predictive framework to guide and refine subsequent in vitro and in vivo testing.

Proposed In Silico Endpoints

The computational analysis should focus on the endpoints summarized in Table 2. These predictions can be generated using various validated software platforms.[11]

| Toxicological Endpoint | Predicted Outcome (Hypothesized) | Rationale |

| Bacterial Mutagenicity (Ames) | Positive | The nitrophenyl group is a strong structural alert for mutagenicity, particularly in bacterial strains with nitroreductase activity.[3][5] |

| Carcinogenicity | Potential Carcinogen | Often correlates with positive Ames test results for nitroaromatic compounds.[4] |

| Hepatotoxicity | Potential for Hepatotoxicity | A noted concern for some heterocyclic compounds and a possible site for metabolic activation of the nitro group.[9] |

| Oral LD₅₀ (Rat) | Category 3 or 4 (GHS) (50-2000 mg/kg) | Based on general toxicity data for related nitroaromatic structures.[10] |

| Skin Sensitization | Unlikely | While possible, this is not the primary expected mode of toxicity based on the core structure. |

Phase 2: In Vitro Toxicological Assessment

Based on the high probability of a positive mutagenicity finding from the in silico analysis, the in vitro testing battery should prioritize the assessment of genotoxicity.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is the gold standard for identifying chemical mutagens.[12] It assesses the ability of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (histidine or tryptophan, respectively).[13]

Causality of Experimental Design: The choice of this assay is directly driven by the nitrophenyl moiety. Many nitroaromatics are direct-acting mutagens in the Ames test because the bacterial strains possess nitroreductase enzymes that metabolically activate the compound to its genotoxic form.[5] The inclusion of a mammalian metabolic activation system (rat liver S9 fraction) is also critical to detect metabolites that might be formed in humans but not bacteria.[13]

-

Strain Selection: Utilize a standard panel of at least five strains, including TA98, TA100, TA1535, TA1537 (S. typhimurium), and WP2 uvrA (pKM101) (E. coli) to detect both frameshift and base-pair substitution mutations.

-

Dose Range Finding: Perform a preliminary cytotoxicity test on a single strain (e.g., TA100) to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.[14]

-

Main Experiment (Plate Incorporation Method):

-

Prepare five concentrations of the test article, typically in DMSO.

-

For each concentration, in triplicate, mix the test article with an overnight culture of a bacterial tester strain in molten top agar.

-

Conduct parallel experiments with and without the addition of a metabolic activation system (S9 mix).[13]

-

Pour the mixture onto minimal glucose agar plates.

-

Include negative (vehicle) and positive controls (known mutagens specific to each strain) for both S9-activated and non-activated conditions.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring and Interpretation: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies, typically a two- to three-fold increase over the negative control for at least one strain.

Phase 3: In Vivo Toxicological Assessment

Should the compound prove non-genotoxic in vitro (an unlikely but possible outcome), or if further characterization is required for a specific application, an acute systemic toxicity study would be the next step.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method allows for the classification of a substance into a GHS toxicity category using a minimal number of animals.[15][16] It is a stepwise procedure where the outcome of dosing a small group of animals determines the dose for the next group.

Causality of Experimental Design: The Acute Toxic Class method (OECD 423) is chosen over other acute toxicity tests (like the traditional LD₅₀) as it aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal usage.[15][17] The starting dose is selected based on the in silico predictions to further refine the procedure and avoid unnecessary animal mortality.

-

Animal Model: Use a single sex (typically female, as they are often more sensitive) of a standard rodent strain (e.g., Wistar rat), young and healthy.[18]

-

Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.

-

Dose Selection & Administration:

-

Based on in silico predictions, select a starting dose (e.g., 300 mg/kg).

-

Administer the test article, typically suspended in a vehicle like 0.5% carboxymethyl cellulose, via oral gavage to a group of 3 animals.

-

-

Observation:

-

Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days.[18]

-

Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Record mortality and time of death.

-

Measure body weights just before dosing and at least weekly thereafter.

-

-

Stepwise Procedure:

-

If 2 or 3 animals die at the starting dose, the test is stopped, and the substance is classified.

-

If 0 or 1 animal dies, the procedure is repeated with a higher or lower dose, respectively, according to the guideline's defined steps, until a clear classification can be made.[15]

-

-

Pathology: At the end of the 14-day observation period, surviving animals are humanely euthanized and subjected to a gross necropsy.

Hypothesized Mechanism of Genotoxicity

The primary hypothesized mechanism of toxicity for this compound is metabolic activation via nitroreduction, a pathway well-established for nitroaromatic compounds.[3][5]

The process is initiated by one-electron reduction of the nitro group by cellular reductases (e.g., bacterial nitroreductases or mammalian enzymes like cytochrome P450 reductase). This forms a nitro anion radical. Subsequent steps lead to the formation of a nitroso intermediate and, critically, a N-hydroxylamino derivative. This hydroxylamine metabolite is highly reactive and is considered the ultimate mutagenic species. It can be further protonated or acetylated to form a nitrenium ion, which is a potent electrophile that readily reacts with nucleophilic sites on DNA, primarily at guanine and adenine bases, to form stable DNA adducts. These adducts disrupt DNA replication and transcription, leading to mutations.

Integrated Risk Assessment and Conclusion

The toxicological evaluation of this compound must be approached systematically, acknowledging the structural alerts present in the molecule. The proposed strategy provides a logical, tiered approach that begins with non-animal-based predictions and progresses to highly specific and regulated laboratory assays.

The central pillar of this evaluation is the assessment of genotoxicity, for which the Ames test is a crucial first step. A positive finding in the Ames test would be a significant red flag, potentially halting further development for many applications or requiring an extensive battery of follow-up genotoxicity and carcinogenicity studies. An acute toxicity study provides essential data for hazard classification and informs the design of any subsequent sub-chronic studies.

By integrating in silico, in vitro, and in vivo data, this strategy enables the construction of a comprehensive toxicology profile. This profile is essential for making informed decisions regarding the safety, handling, and potential application of this compound in any research or commercial context.

References

- 1. This compound | C10H9N3O3 | CID 46738850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Genotoxic activity of nitroaromatic explosives and related compounds in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. aseestant.ceon.rs [aseestant.ceon.rs]

- 12. biosafe.fi [biosafe.fi]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. vivotecnia.com [vivotecnia.com]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. scribd.com [scribd.com]

An In-Depth Technical Guide to Assessing the Oral Bioavailability of 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole

Foreword: Charting the Course for a Novel Oxadiazole Candidate

The 1,2,4-oxadiazole moiety is a privileged scaffold in modern medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for esters and amides.[1][2][3] The compound 5-Ethyl-3-(3-nitrophenyl)-1,2,4-oxadiazole (henceforth referred to as C10H9N3O3) represents a novel chemical entity with untapped therapeutic potential. However, its journey from a promising hit to a viable clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic profile, with oral bioavailability standing as a primary hurdle. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to meticulously evaluate the oral bioavailability of C10H9N3O3. We will eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven progression of experiments, from foundational in silico predictions to definitive in vivo studies. Each step is designed not merely as a protocol to be followed, but as an interrogative tool to build a holistic understanding of the molecule's behavior in a biological system.

Section 1: Foundational Physicochemical & In Silico Assessment

Before any resource-intensive in vitro or in vivo studies are initiated, a robust understanding of the intrinsic physicochemical properties of C10H9N3O3 is paramount. These properties are the primary determinants of its "drug-likeness" and provide the first clues to its potential bioavailability.

Structural and Physicochemical Characterization

The subject of our investigation is this compound, with the molecular formula C10H9N3O3.[4] A preliminary analysis of its structure reveals the presence of an aromatic nitro group, an ethyl substituent, and the core 1,2,4-oxadiazole ring.

| Property | Value | Source |

| Molecular Formula | C10H9N3O3 | PubChem[4] |

| Molecular Weight | 219.19 g/mol | PubChem[4] |

| CAS Number | 10185-65-6 | ChemicalBook[5] |

In Silico Prediction of ADME Properties: Lipinski's Rule of Five

Lipinski's Rule of Five provides an invaluable, albeit preliminary, filter to assess the likelihood of a compound being orally bioavailable.[6][7][8] It is not a rigid set of rules, but rather a guideline to identify potential liabilities early in the discovery process.[9][10]

| Lipinski's Rule of Five Parameter | Predicted Value for C10H9N3O3 | Compliance |

| Molecular Weight | < 500 Da | Yes (219.19 Da) |

| LogP (Octanol-Water Partition Coefficient) | < 5 | Yes (Predicted: ~2.5-3.0) |

| Hydrogen Bond Donors | ≤ 5 | Yes (0) |

| Hydrogen Bond Acceptors | ≤ 10 | Yes (4: 3 from nitro, 1 from oxadiazole) |

Note: LogP is an estimation and should be experimentally verified.

The full compliance of C10H9N3O3 with Lipinski's Rule of Five is an encouraging first step, suggesting that passive absorption across the gastrointestinal tract is plausible. The predicted LogP indicates a moderate lipophilicity, which is often a sweet spot for membrane permeability.

Section 2: In Vitro Permeability and Efflux Assessment

With a favorable in silico profile, the next logical step is to assess the compound's ability to cross biological membranes using established in vitro models. These assays provide quantitative data on passive permeability and can also reveal the involvement of active transport mechanisms.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that exclusively measures passive, transcellular permeability.[11][12][13] It serves as an excellent initial screen to isolate and quantify the passive diffusion component of absorption.[14][15]

-

Preparation of the PAMPA "Sandwich": A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution (pH 7.4).

-

Compound Dosing: A solution of C10H9N3O3 is added to the donor wells of the filter plate.

-

Incubation: The PAMPA sandwich is incubated for a defined period (e.g., 4-18 hours) at room temperature.

-

Quantification: After incubation, the concentration of C10H9N3O3 in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation:

Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for in vitro prediction of intestinal drug absorption.[16][17][18] When cultured on semipermeable supports, these cells differentiate into a polarized monolayer with tight junctions and express a variety of transporters, including efflux pumps like P-glycoprotein (P-gp).[18][19]

Caption: Bidirectional Caco-2 permeability assay workflow.

-

Cell Culture and Seeding: Caco-2 cells are cultured and seeded onto Transwell™ inserts and allowed to differentiate for approximately 21 days to form a confluent monolayer.[19]

-